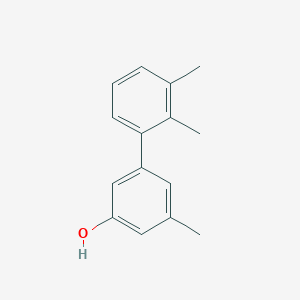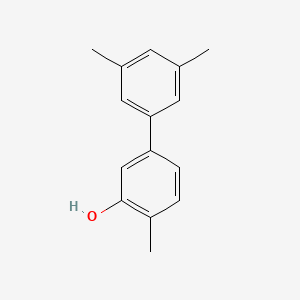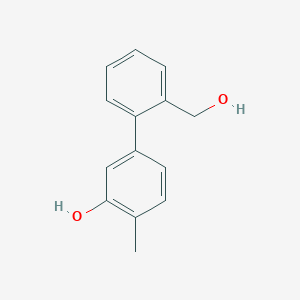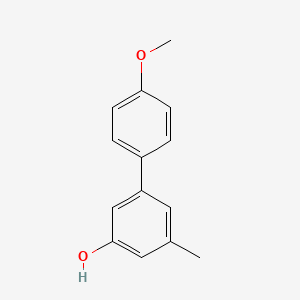
4-(3-Methoxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-2-methylphenol, 95% (4-MPMP) is a phenolic compound that is widely used in the synthesis of several drug molecules. It can also be used for a variety of biomedical research applications. It has a high boiling point and relatively low toxicity, making it an ideal compound for laboratory experiments.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications, including its use as a ligand in drug discovery, as a reagent in organic synthesis, and as a reactant in medicinal chemistry. It can also be used as a substrate in enzyme assays, as a probe in cell signaling studies, and as a tool in structural biology studies.
Mécanisme D'action
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of mechanisms of action, depending on the application. As a ligand, it can act as a chelating agent, binding to metal ions and forming complexes. As a reagent, it can act as a nucleophile, reacting with electrophiles to form new molecules. As a reactant, it can act as a catalyst, promoting the formation of new molecules. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can act as an agonist or antagonist, binding to receptors and modulating their activity.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of biochemical and physiological effects, depending on the application. As a ligand, it can bind to metal ions and form complexes, which can affect the activity of enzymes and other proteins. As a reagent, it can react with other molecules to form new molecules, which can affect the activity of enzymes and other proteins. As a reactant, it can catalyze the formation of new molecules, which can affect the activity of enzymes and other proteins. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can bind to receptors and modulate their activity, affecting the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methoxyphenyl)-2-methylphenol, 95% has several advantages for lab experiments, including its high boiling point, relatively low toxicity, and wide range of applications. It is also relatively inexpensive and easy to synthesize. However, it can be difficult to purify, and its use can be limited by its low solubility in many solvents.
Orientations Futures
There are several potential future directions for 4-(3-Methoxyphenyl)-2-methylphenol, 95%. It could be used to synthesize new drug molecules, as a ligand in drug discovery, as a reagent in organic synthesis, as a reactant in medicinal chemistry, or as a tool in structural biology studies. It could also be used to develop new enzyme inhibitors, or to identify new targets for drug development. Finally, it could be used to develop new methods for synthesizing and purifying 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
Méthodes De Synthèse
4-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide in the presence of a base, such as sodium hydroxide. The Mitsunobu reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid, such as acetic acid. All of these methods can be used to synthesize 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCBZFEMNCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683732 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-17-9 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














